molecular formula C17H15NO3S B2870698 (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2321343-44-4

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2870698
CAS No.: 2321343-44-4
M. Wt: 313.37
InChI Key: ORJVIXOFOAIUPU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide features a unique acrylamide backbone substituted with a di(furan-2-yl)ethyl group at the nitrogen and a thiophen-3-yl group at the β-position of the acrylamide.

Properties

IUPAC Name

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(6-5-13-7-10-22-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-21-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVIXOFOAIUPU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), potential therapeutic applications, and relevant research findings.

Molecular Formula : C17_{17}H15_{15}NO3_3S
Molecular Weight : 313.4 g/mol
CAS Number : 2321343-44-4

This compound features a unique structure that includes furan and thiophene moieties, which are known to exhibit various biological activities.

Research indicates that compounds similar to this compound may act as positive allosteric modulators of α7 nAChRs. These receptors are implicated in several neurological processes, including anxiety and pain modulation.

Interaction with Nicotinic Receptors

Studies have shown that derivatives of furan-based compounds can enhance the activity of α7 nAChRs, leading to anxiolytic effects. For example, the compound 3-furan-2-yl-N-p-tolyl-acrylamide has demonstrated significant anxiolytic-like activity in animal models, suggesting that similar mechanisms could be expected from this compound .

Anxiolytic Effects

In a study examining the anxiolytic properties of 3-furan derivatives, it was found that these compounds significantly reduced anxiety-like behaviors in mice. The administration of these compounds at specific doses led to notable improvements in behaviors measured by the elevated plus maze and novelty suppressed feeding tests .

CompoundDose (mg/kg)Effect
3-Furan-2-yl-N-p-tolyl-acrylamide0.5Anxiolytic-like activity
3-Furan-2-yl-N-p-tolyl-acrylamide1.0Enhanced efficacy after chronic treatment

The anxiolytic effects were linked to the modulation of α7 nAChRs, where antagonism by selective inhibitors reversed these effects, indicating a direct relationship between receptor activation and behavioral outcomes .

Antinociceptive Activity

Additionally, research has indicated that certain furan-based compounds exhibit anti-neuropathic pain properties through similar receptor pathways. The potentiation of α7 nAChRs has been associated with reduced pain sensitivity in animal models .

Case Studies and Research Findings

  • Anxiety Modulation : In a controlled study, administration of furan derivatives resulted in significant reductions in anxiety-like behaviors compared to control groups. This was particularly evident at lower doses after chronic administration .
  • Pain Management : Another study highlighted the role of α7 nAChR modulators in neuropathic pain management, suggesting that this compound could have therapeutic implications for pain relief .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural differences and their implications:

Compound Name N-Substituent Acrylamide β-Substituent Key Activities
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide (Target Compound) 2,2-di(furan-2-yl)ethyl Thiophen-3-yl Not reported in evidence; inferred potential based on analogs
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] p-tolyl Thiophen-2-yl Antinociceptive; α7 nAChR potentiation; CaV2.2 channel inhibition
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] N-methyl-p-tolyl Furan-2-yl Reduces DM497's antinociception via opposing α7 nAChR modulation
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide 4-sulfamoylphenyl Furan-2-yl SARS-CoV helicase inhibition (IC50: 2.09 µM ATPase; 13.2 µM helicase)
(E)-3-(Furan-2-yl)-N-(3-morpholinophenyl)acrylamide (26b) 3-(hydroxymethyl)-4-morpholinophenyl Furan-2-yl Studied as Sortase A inhibitor; structural data (NMR, MS) reported

Key Observations :

  • This may alter binding affinity to targets like nAChRs or helicases.
  • β-Substituent Impact: Thiophen-3-yl vs. thiophen-2-yl or furan-2-yl affects electronic properties and spatial orientation. For example, DM497 (thiophen-2-yl) shows antinociceptive activity linked to α7 nAChR potentiation, while furan-containing analogs like DM490 modulate this activity antagonistically .

Pharmacological and Mechanistic Comparisons

Antinociceptive Activity and nAChR Modulation
  • DM497: Exhibits potent antinociceptive effects in murine neuropathic pain models (3 mg/kg dose) via α7 nAChR potentiation and CaV2.2 channel inhibition. Its thiophen-2-yl group is critical for receptor interaction .
  • DM490 : Reduces DM497's efficacy by competing at α7 nAChRs, highlighting the importance of the furan vs. thiophene heterocycle in modulating activity .
Antiviral Activity (SARS-CoV Helicase Inhibition)
  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Demonstrates IC50 values of 2.09 µM (ATPase) and 13.2 µM (helicase) against SARS-CoV nsp13, comparable to bananin derivatives . The sulfamoylphenyl group likely enhances solubility and target engagement.
  • Target Compound : The di(furan) N-substituent and thiophen-3-yl group may reduce helicase affinity compared to the sulfamoylphenyl analog, but this remains speculative without experimental data.

Cytotoxicity and Selectivity

  • DM497/DM490: No significant cytotoxicity reported at effective antinociceptive doses .
  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide: Non-toxic at 40 µM in cellular assays, suggesting a favorable therapeutic window .
  • Target Compound : The di(furan) group may increase metabolic stability but could pose synthetic challenges due to steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.